molecular formula C11H14ClN3O3S2 B1197910 Tizolemide CAS No. 56488-58-5

Tizolemide

Cat. No.: B1197910
CAS No.: 56488-58-5
M. Wt: 335.8 g/mol
InChI Key: VYBZOPZNLLIEFX-UHFFFAOYSA-N
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Description

Tizolemide is a sulfonamide diuretic compound known for its long-acting diuretic effects. It is chemically classified as 4-(3-sulfamoylphenyl)thiazolidin-4-ol and has been studied for its pharmacokinetics and diuretic effects . This compound is primarily used in medical research for its ability to influence renal function and electrolyte balance.

Preparation Methods

The synthesis of tizolemide involves several key steps:

Chemical Reactions Analysis

Tizolemide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: this compound can undergo substitution reactions, particularly involving its sulfonamide group.

Common reagents used in these reactions include bromine, N,N’-dimethylthiourea, and sodium bicarbonate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Tizolemide has several scientific research applications:

Mechanism of Action

Tizolemide exerts its effects by inhibiting the reabsorption of sodium and chloride ions in the renal tubules. This leads to increased excretion of these ions, along with water, resulting in diuresis. The compound primarily targets the renal tubular cells and affects the renal plasma flow and glomerular filtration rate .

Comparison with Similar Compounds

Tizolemide is similar to other sulfonamide diuretics such as hydrochlorothiazide and furosemide. it is unique due to its long-acting effects and specific molecular structure. Similar compounds include:

This compound’s uniqueness lies in its prolonged diuretic effect and its specific molecular interactions within the renal system.

Properties

CAS No.

56488-58-5

Molecular Formula

C11H14ClN3O3S2

Molecular Weight

335.8 g/mol

IUPAC Name

2-chloro-5-(4-hydroxy-3-methyl-2-methylimino-1,3-thiazolidin-4-yl)benzenesulfonamide

InChI

InChI=1S/C11H14ClN3O3S2/c1-14-10-15(2)11(16,6-19-10)7-3-4-8(12)9(5-7)20(13,17)18/h3-5,16H,6H2,1-2H3,(H2,13,17,18)

InChI Key

VYBZOPZNLLIEFX-UHFFFAOYSA-N

SMILES

CN=C1N(C(CS1)(C2=CC(=C(C=C2)Cl)S(=O)(=O)N)O)C

Canonical SMILES

CN=C1N(C(CS1)(C2=CC(=C(C=C2)Cl)S(=O)(=O)N)O)C

Synonyms

HOE 740
tizolemid
tizolemide
tizolemide monoformate
tizolemide monohydrobromide
tizolemide monohydrochloride
tizolemide monomaleate
tizolemide monomesylate

Origin of Product

United States

Synthesis routes and methods

Procedure details

10 g of powdered 4-(4-chloro-3-sulfamoylphenyl)-3-methyl-2-methylimino-1,3-thiazolidine-4-ol-hydrobromide were dissolved in 500 ml of water at 50° C, while stirring, 100 ml of saturated sodium bicarbonate solution were added and the solution was thoroughly stirred for 2 hours at 5°-10° C, 4-(4-chloro-3-sulfamoylphenyl)-3-methyl-2-methylimino-1,3-thiazolidine-4-ol was filtered off and washed several times with water. Melting point: 187°-188° C (decomposition).
Name
4-(4-chloro-3-sulfamoylphenyl)-3-methyl-2-methylimino-1,3-thiazolidine-4-ol-hydrobromide
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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